3-Isopropylbenzoyl chloride

Übersicht

Beschreibung

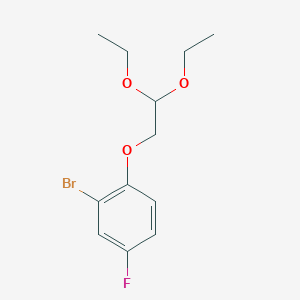

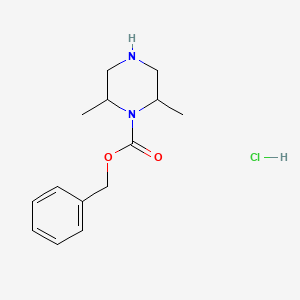

3-Isopropylbenzoyl chloride is a chemical compound with the molecular formula C10H11ClO and a molecular weight of 182.64 g/mol . It is also known as IPBC.

Synthesis Analysis

The synthesis of 3-Isopropylbenzoyl chloride involves the reaction of 3-isopropyl-benzoic acid with thionyl chloride at 100°C for 2 hours. This reaction yields 3-isopropyl-benzoyl chloride with a yield of 91% .

Molecular Structure Analysis

The molecular structure of 3-Isopropylbenzoyl chloride consists of 10 carbon atoms, 11 hydrogen atoms, and one each of chlorine and oxygen atoms.

Wissenschaftliche Forschungsanwendungen

Heterocyclic and Acyclic Derivatives Synthesis

The synthesis of heterocyclic and acyclic derivatives from precursors similar to 3-Isopropylbenzoyl chloride demonstrates the compound's utility in creating diverse chemical structures. For example, F-N-Isopropylacetimidoyl chloride has been used to generate a range of compounds, including imidoyl azide and tetrazole, showcasing the versatility of isopropyl-containing compounds in synthetic chemistry (Peterman & Shreeve, 1975).

Ionic Liquids and Clean Technology

Ionic liquids, some synthesized from compounds structurally similar to 3-Isopropylbenzoyl chloride, are explored for their potential in replacing volatile organic solvents in industrial and laboratory processes. These substances are studied for their environmentally benign properties, such as low volatility and the ability to dissolve a wide range of materials, including cellulose and polymers, making them suitable for green chemistry applications (Seddon, 1997).

Catalysis and Polymerization

The role of similar compounds in catalyzing polymerization reactions, such as the ring-opening polymerization of L-lactides, indicates the potential use of 3-Isopropylbenzoyl chloride in catalysis and materials science. For instance, a cationic functionalized N-heterocyclic carbene complex of silver has been reported as an effective catalyst for polymerization, suggesting that 3-Isopropylbenzoyl chloride could be utilized in developing new catalytic systems for polymer production (Samantaray et al., 2006).

Pesticide Development

Research into phenylpyrazole insecticides, which share structural features with 3-Isopropylbenzoyl chloride, points to its potential application in developing novel pest control agents. These studies have focused on understanding how these compounds interact with the GABA-gated chloride channel, suggesting a pathway through which 3-Isopropylbenzoyl chloride derivatives could be explored for their insecticidal properties (Cole, Nicholson, & Casida, 1993).

Safety And Hazards

3-Isopropylbenzoyl chloride is classified as a hazardous chemical. It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to handle this chemical with appropriate safety measures .

Eigenschaften

IUPAC Name |

3-propan-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQOURMQVWTWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624336 | |

| Record name | 3-(Propan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylbenzoyl chloride | |

CAS RN |

325770-58-9 | |

| Record name | 3-(Propan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.